2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol
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Overview
Description
2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H11BrO3S and a molecular weight of 279.15 g/mol . It is characterized by the presence of a bromine atom, a methanesulfonyl group, and a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the bromination of 1-(4-methanesulfonylphenyl)ethanol. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(4-methanesulfonylphenyl)ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: The primary product is 1-(4-methanesulfonylphenyl)ethanol.
Scientific Research Applications
2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol involves its reactivity towards nucleophiles. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The methanesulfonyl group enhances the compound’s stability and reactivity by withdrawing electron density from the phenyl ring, making the bromine atom more electrophilic .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methylphenyl)ethan-1-ol: Similar structure but lacks the methanesulfonyl group, resulting in different reactivity and applications.
1-(4-Methanesulfonylphenyl)ethanol: Lacks the bromine atom, making it less reactive towards nucleophiles.
2-Chloro-1-(4-methanesulfonylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness
2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol is unique due to the presence of both the bromine atom and the methanesulfonyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
2-bromo-1-(4-methylsulfonylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDHFFNZCDQTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CBr)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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